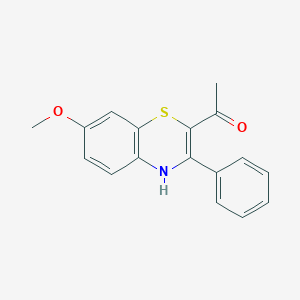![molecular formula C10H11Br2NO3 B12535073 2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid](/img/structure/B12535073.png)
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid is an organic compound with a complex structure that includes bromine, dimethylamino, and hydroxybenzoic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid typically involves multiple steps. One common method includes the bromination of 4-[(dimethylamino)methyl]-3-hydroxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2,6-dibromo-4-[(dimethylamino)methyl]-3-oxobenzoic acid.
Reduction: Formation of 4-[(dimethylamino)methyl]-3-hydroxybenzoic acid.
Substitution: Formation of 2,6-disubstituted derivatives depending on the nucleophile used.
科学研究应用
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the dimethylamino group play crucial roles in its reactivity and binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-methylaniline: Similar in structure but lacks the hydroxy and dimethylamino groups.
4-Bromo-2,6-dimethylaniline: Contains a bromine atom and methyl groups but differs in the position and type of substituents.
Uniqueness
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid is unique due to the presence of both bromine atoms and the dimethylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H11Br2NO3 |
|---|---|
分子量 |
353.01 g/mol |
IUPAC 名称 |
2,6-dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11Br2NO3/c1-13(2)4-5-3-6(11)7(10(15)16)8(12)9(5)14/h3,14H,4H2,1-2H3,(H,15,16) |
InChI 键 |
ABTKMLWIGBOAKK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC(=C(C(=C1O)Br)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


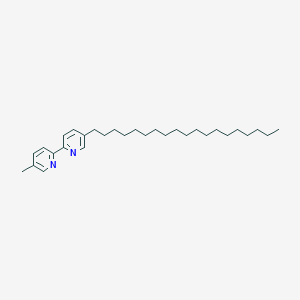
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)
![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)

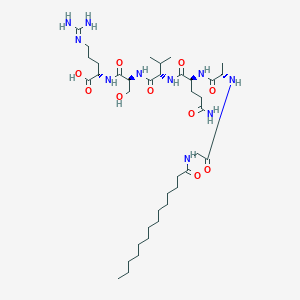
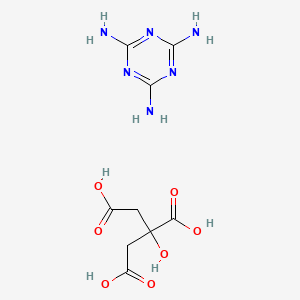
![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)
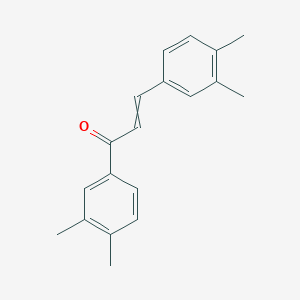
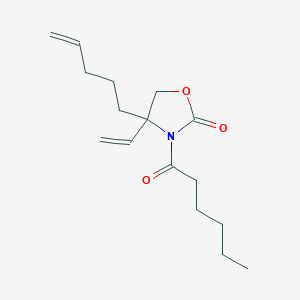

![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![(3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12535060.png)
